2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Description
This compound is a structurally complex molecule featuring a bromophenyl group, a piperidine core, and a 3-chloropyridin-4-yl ether moiety. Piperidine derivatives are commonly studied for their conformational flexibility, which facilitates binding to diverse protein pockets .
The compound’s synthesis likely involves multi-step reactions, including:
Nucleophilic substitution to introduce the bromophenyl group.
Coupling reactions (e.g., Mitsunobu or SNAr) to attach the chloropyridinyl-oxymethyl-piperidine scaffold . Palladium-based catalysts (e.g., Suzuki-Miyaura) are often employed for cross-coupling steps in similar syntheses .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2/c20-16-4-2-1-3-15(16)11-19(24)23-9-6-14(7-10-23)13-25-18-5-8-22-12-17(18)21/h1-5,8,12,14H,6-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOPMDZUDRQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A brominated aromatic ring (2-bromophenyl)
- A piperidine moiety linked to a chloropyridine group
- An ethanone functional group
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrClN₂O |
| Molecular Weight | 367.7 g/mol |
| CAS Number | 2640967-31-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and chloropyridine groups suggests potential interactions with:
- Dopamine receptors , particularly D3 receptors, which are implicated in mood regulation and reward pathways.
- Acetylcholinesterase (AChE) , an enzyme associated with neurotransmission.
Biological Activity
Research indicates that compounds structurally similar to 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one exhibit significant biological activities:
Anticancer Activity
A study evaluated the cytotoxic effects of related piperidine derivatives against various cancer cell lines. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives exhibited IC50 values ranging from 3.3 mM to 10 mM against MCF-7 breast cancer cells, suggesting the potential for further development as anticancer agents .
Antimicrobial Activity
Compounds featuring similar functional groups have been reported to exhibit antimicrobial properties. A series of synthesized piperidine derivatives were tested against bacterial strains, demonstrating effective antibacterial activity . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Case Studies
-
Cytotoxicity Against Cancer Cells
- A derivative closely related to the compound was tested for its ability to induce apoptosis in MCF-7 cells. Results indicated significant cell cycle arrest at the G0/G1 phase, leading to increased apoptotic markers such as caspase activation .
- Neuropharmacological Effects
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Studies have indicated that compounds with similar structures exhibit promising anticancer properties. The presence of halogenated aromatic rings and piperidine units can enhance interactions with biological targets such as enzymes involved in tumor growth. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Research suggests that modifications on the piperidine ring can lead to enhanced binding affinity for neurotransmitter receptors, potentially making this compound useful in treating neurological disorders such as depression or anxiety .
3. Antimicrobial Properties
Compounds containing chloropyridine and bromophenyl groups have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results showed that compounds with bromine substitutions exhibited significantly higher cytotoxicity compared to their non-brominated counterparts, indicating the importance of halogenation in enhancing biological activity .
Case Study 2: Neuroactive Compound Development
A research group investigated the neuropharmacological effects of various piperidine derivatives, including those similar to 2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one. They found that specific modifications led to increased serotonin receptor binding affinity, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological Potential
- Anticancer Activity: The target compound’s bromophenyl and chloropyridine groups align with known chemotherapeutic agents targeting DNA topoisomerases or receptor tyrosine kinases .
- Enzyme Inhibition : Piperidine-chloropyridine hybrids may inhibit acetylcholinesterase (AChE) or cytochrome P450 isoforms, as seen in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
